molecular formula C17H17NO2 B14414154 (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one CAS No. 87060-85-3

(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one

Katalognummer: B14414154
CAS-Nummer: 87060-85-3
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: XSLWTGDSKJXRGE-HZPDHXFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one is a chiral compound with significant interest in the field of organic chemistry. This compound features a six-membered ring containing nitrogen and oxygen atoms, making it a heterocyclic compound. The presence of chiral centers at the 4th and 6th positions adds to its complexity and potential for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the oxazinanone ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and chemical reactions. The specific pathways involved depend on the context of its use, whether in biological systems or chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4R,6R)-6-hydroxymethyl-4-methyltetrahydro-2H-pyran-2-one: Another chiral heterocyclic compound with similar structural features.

    (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-hydroxymethyl-tetrahydro-2H-pyran-3,4,5-triol: A compound with multiple chiral centers and hydroxyl groups.

Uniqueness

What sets (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one apart is its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This unique arrangement allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

87060-85-3

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C17H17NO2/c1-18-15(13-8-4-2-5-9-13)12-16(20-17(18)19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3/t15-,16-/m1/s1

InChI-Schlüssel

XSLWTGDSKJXRGE-HZPDHXFCSA-N

Isomerische SMILES

CN1[C@H](C[C@@H](OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CN1C(CC(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.